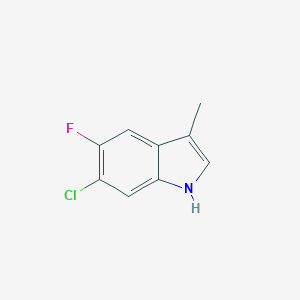

6-chloro-5-fluoro-3-methyl-1H-indole

Übersicht

Beschreibung

6-Chloro-5-fluoro-3-methyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound features a chlorine atom at the 6th position, a fluorine atom at the 5th position, and a methyl group at the 3rd position on the indole ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-5-fluoro-3-methyl-1H-indole typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable indole precursor. For instance, starting from 3-methylindole, selective chlorination and fluorination can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor, respectively. The reaction conditions often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-5-fluoro-3-methyl-1H-indole can undergo various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it can participate in electrophilic aromatic substitution reactions.

Nucleophilic Substitution: The presence of halogens (chlorine and fluorine) allows for nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are commonly used.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products:

Electrophilic Substitution: Products include brominated, nitrated, or sulfonated derivatives.

Nucleophilic Substitution: Products include substituted indoles with various functional groups replacing the halogens.

Oxidation and Reduction: Products include oxidized or reduced forms of the indole ring, such as indole-2-carboxylic acid or indoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Drug Precursor

6-Chloro-5-fluoro-3-methyl-1H-indole serves as a crucial precursor in the synthesis of biologically active compounds. It is particularly noted for its role in developing drugs targeting various diseases, including cancer and obesity. The compound has been identified as an important intermediate for synthesizing 5-HT2C receptor agonists, which have implications in weight management therapies .

Biological Activity

Research indicates that indole derivatives exhibit a range of biological activities, including:

- Anticancer Properties : The compound has been linked to the synthesis of anticancer agents that inhibit key pathways involved in tumor growth, particularly through its action on glycogen synthase kinase 3 beta (GSK-3β) .

- Weight Management : As a stimulant for the 5-HT2C receptor, it plays a role in reducing obesity-related conditions by modulating appetite and energy expenditure .

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is vital for elucidating its mechanism of action. Binding studies indicate that this compound interacts with various receptors, enhancing its pharmacological profile:

| Target | Binding Affinity | Biological Effect |

|---|---|---|

| 5-HT2C Receptor | High affinity | Appetite suppression |

| GSK-3β | Moderate affinity | Tumor growth inhibition |

These interactions highlight the compound's potential therapeutic applications in treating metabolic disorders and cancer .

Case Study 1: Anticancer Drug Development

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant anticancer activity against colorectal carcinoma cell lines. The research focused on optimizing the structure to enhance efficacy while minimizing toxicity .

Case Study 2: Weight Management Research

Another study explored the efficacy of this compound as a weight-reducing agent in animal models. The results indicated a marked reduction in body weight and fat mass due to enhanced serotonin receptor activation, suggesting potential for human clinical trials .

Wirkmechanismus

The mechanism of action of 6-chloro-5-fluoro-3-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of halogens and the methyl group can influence its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-3-methylindole: Lacks the fluorine atom, which can affect its reactivity and biological activity.

6-Fluoro-3-methylindole: Lacks the chlorine atom, leading to different chemical and biological properties.

5-Fluoro-3-methylindole: Lacks the chlorine atom at the 6th position, influencing its overall reactivity.

Uniqueness: 6-Chloro-5-fluoro-3-methyl-1H-indole is unique due to the combined presence of chlorine, fluorine, and a methyl group on the indole ring. This specific substitution pattern can result in distinct chemical reactivity and biological activity compared to other indole derivatives.

Biologische Aktivität

Overview

6-Chloro-5-fluoro-3-methyl-1H-indole is a synthetic heterocyclic compound that belongs to the indole family, which is notable for its presence in various natural products and pharmaceuticals. The compound is characterized by the presence of chlorine at the 6th position, fluorine at the 5th position, and a methyl group at the 3rd position of the indole ring. These specific substitutions can significantly influence its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The structural formula of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClF₁N |

| Molecular Weight | 185.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The halogen substitutions (chlorine and fluorine) enhance its binding affinity and specificity towards these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In one study, derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain analogues .

Anticancer Properties

Indoles are known for their anticancer properties, and this compound is no exception. Research indicates that indole derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell growth and survival .

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | MRSA | ≤0.25 µg/mL | |

| Anticancer | Various cancer cell lines | Not specified | |

| Antifungal | Cryptococcus neoformans | ≤0.25 µg/mL |

Case Studies

Case Study 1: Antimicrobial Screening

A comprehensive screening of a library of indole derivatives included this compound. The study revealed that compounds with halogen substitutions were generally more active against MRSA compared to their non-halogenated counterparts. The presence of fluorine at the 5th position was particularly noted to enhance antimicrobial efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

In a structure-activity relationship study, various analogues of indoles were synthesized to evaluate their biological activities. The results indicated that halogenation at specific positions on the indole ring significantly influenced both their antimicrobial and anticancer activities. Compounds similar to this compound showed promising results in inhibiting cell proliferation in cancer models while maintaining low toxicity towards normal cells .

Eigenschaften

IUPAC Name |

6-chloro-5-fluoro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURQWZKBAVHJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC(=C(C=C12)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597137 | |

| Record name | 6-Chloro-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169673-97-6 | |

| Record name | 6-Chloro-5-fluoro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.